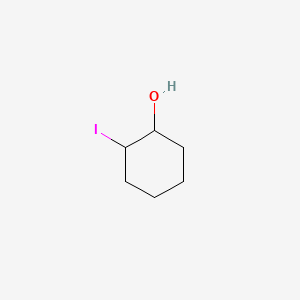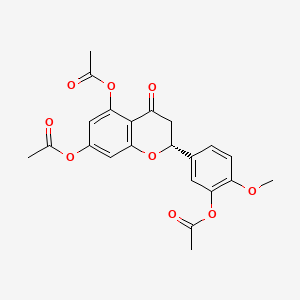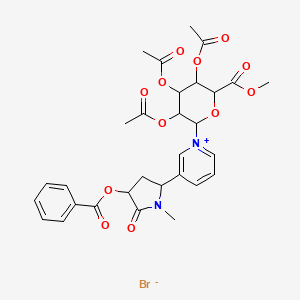
trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide: is a complex chemical compound derived from cotinine, a toxic alkaloid found in tobacco. This compound is used in the synthesis of various drugs and other substances, particularly in the preparation of modified and unmodified oligosaccharides, complex carbohydrates, and polysaccharides .
Méthodes De Préparation
The synthesis of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide involves several steps:
Glycosylation: This step involves the attachment of a sugar molecule to the cotinine structure.
Methylation: This process adds a methyl group to the compound.
These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to ensure the desired chemical transformations occur efficiently.
Analyse Des Réactions Chimiques
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide has several scientific research applications:
Chemistry: It is used in the synthesis of saccharides with various chemical modifications, aiding in the study of carbohydrate chemistry.
Biology: The compound is used to investigate the biological effects of cotinine derivatives, particularly in relation to nicotine addiction and metabolism.
Medicine: It is employed in the development of drugs targeting nicotine addiction and related pathological conditions.
Mécanisme D'action
The mechanism of action of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modify saccharides, which can influence various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester BroMide is unique due to its specific chemical structure and the presence of multiple functional groups. Similar compounds include:
trans-3’-Hydroxycotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide Methyl Ester: This compound differs by having a hydroxy group instead of a benzoyloxy group.
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-beta-D-glucuronide: This compound lacks the methyl ester group.
These similar compounds share some chemical properties but differ in their specific functional groups and resulting biological activities.
Propriétés
Formule moléculaire |
C30H33BrN2O12 |
|---|---|
Poids moléculaire |
693.5 g/mol |
Nom IUPAC |
methyl 3,4,5-triacetyloxy-6-[3-(4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide |
InChI |
InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
AFPUKFPHPAWMEP-UHFFFAOYSA-M |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-alpha-Methyl-beta-[[4-[2-(methylamino)ethoxy]phenyl]phenylmethylene]benzeneethanol](/img/structure/B12320900.png)
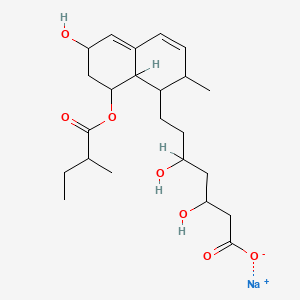
![tert-butyl N-[2-(4-carbamoylphenyl)-1-(oxiran-2-yl)ethyl]carbamate](/img/structure/B12320904.png)

![4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol](/img/structure/B12320929.png)
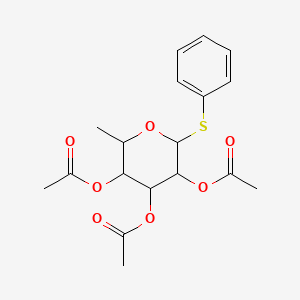
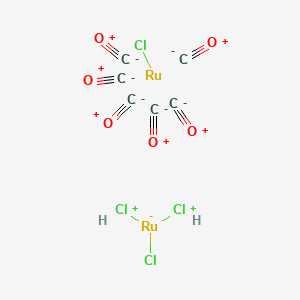

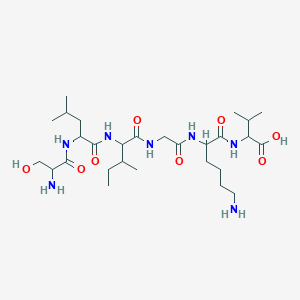
![1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium(2+);chloride;tetrafluoroborate](/img/structure/B12320955.png)
![[6-Methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B12320956.png)
![2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2,4-Diamino-4-oxobutanoyl)amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B12320958.png)
